2-(Pyridin-3-yl)ethene-1,1-diol
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Overview
Description
2-(Pyridin-3-yl)ethene-1,1-diol is an organic compound characterized by the presence of a pyridine ring attached to an ethene backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)ethene-1,1-diol typically involves the dimerization of 2-pyridinecarboxaldehyde (picolinaldehyde) using a copper(II) catalyst. The reaction is carried out under mild conditions, often at room temperature and ambient light, using a water/alcohol solvent mixture . The copper(II) catalyst, often in the form of a copper(II)/neocuproine complex, facilitates the dimerization process, leading to the formation of the desired diol compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)ethene-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)ethene-1,1-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)ethene-1,1-diol exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
(E)-1,2-di(pyridin-4-yl)ethene: Similar structure but with pyridine rings at different positions.
1,1,2,2-tetra(pyridin-4-yl)ethene: A more complex derivative with additional pyridine rings.
Properties
CAS No. |
830326-99-3 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-pyridin-3-ylethene-1,1-diol |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-5,9-10H |
InChI Key |
QUEAJZINQRQSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C(O)O |
Origin of Product |
United States |
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